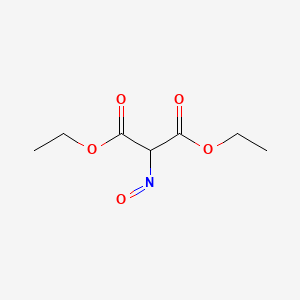

Diethyl 2-nitrosomalonate

Description

Diethyl 2-nitrosomalonate (CAS: Not explicitly provided in evidence; structurally inferred) is a nitroso-functionalized malonate ester. While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives suggest its structure comprises a central malonate backbone with a nitroso (-NO) group at the 2-position and ethyl ester moieties.

Key properties of malonate derivatives are influenced by substituents. For instance, diethyl malonate (CAS 108-59-8) has a boiling point of 199.3°C and density of 1.055 g/cm³ , while dimethyl nitromalonate (CAS 5437-67-2) exhibits a higher density (1.312 g/mL) and lower boiling point (100°C at 1 mmHg) due to nitro group electronegativity .

Properties

Molecular Formula |

C7H11NO5 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

diethyl 2-nitrosopropanedioate |

InChI |

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

KDPSEKPURPTVAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-nitrosomalonate can be synthesized through the reaction of diethyl malonate with sodium nitrite in the presence of an acid catalyst. The reaction typically involves the following steps:

Starting Materials: Diethyl malonate and sodium nitrite.

Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.

Procedure: Diethyl malonate is dissolved in a suitable solvent, such as ethanol, and sodium nitrite is added to the solution. The acid catalyst is then introduced, and the reaction mixture is stirred at a controlled temperature until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient reaction conditions. The process typically includes:

Raw Materials: Bulk quantities of diethyl malonate and sodium nitrite.

Catalysts and Solvents: Use of industrial-grade acids and solvents to optimize the reaction yield.

Reaction Control: Monitoring and controlling the reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitroso group in diethyl 2-nitrosomalonate acts as an electrophilic site, facilitating nucleophilic substitution. This reactivity is exploited in the synthesis of amino malonates through reductive amination or direct substitution.

Example : Reduction-acylation cascade for acetamidomalonate synthesis ( ):

-

Nitrosation : Diethyl malonate reacts with sodium nitrite in acetic acid/toluene to form nitroso-diethyl malonate (yield: 96%, purity: 98.5%).

-

Reduction-Acylation : Nitroso-diethyl malonate undergoes hydrogenation (H₂, Raney Ni) in the presence of acetic anhydride, yielding diethyl acetamidomalonate (yield: >95%).

| Step | Conditions | Reagents/Catalysts | Yield |

|---|---|---|---|

| Nitrosation | 5°C → 40–50°C, 6 h | NaNO₂, glacial acetic acid | 96% |

| Reduction | 60–70°C, 1.2 MPa H₂, 2–3 h | Raney Ni, acetic anhydride | >95% |

Atherton–Todd-Type Reactions

Though not directly documented for this compound, its structural similarity to dialkyl phosphites suggests potential analogies. The Atherton–Todd reaction involves halogenation followed by nucleophilic substitution ( ):

-

Halogenation : Interaction with CCl₄ generates electrophilic intermediates.

-

Substitution : Amines or alcohols displace halide groups, forming phosphoramidates or phosphorylated products.

Mechanistic Insight :

-

Steinberg’s studies indicate a preference for dialkyl chlorophosphate intermediates over trichloromethylphosphonates due to kinetic and spectroscopic evidence ( ).

Stability and Decomposition

This compound is sensitive to temperature and pH. Decomposition pathways include:

-

Thermal degradation : Elevated temperatures (>70°C) lead to nitroso group elimination.

-

Acid/Base hydrolysis : The malonate ester hydrolyzes under strong acidic/basic conditions, forming malonic acid derivatives.

Scientific Research Applications

Diethyl 2-nitrosomalonate has several applications in scientific research:

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl 2-nitrosomalonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitroso group is a key functional group that can be transformed into various other functional groups, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Diethyl 2-nitrosomalonate with structurally related malonate esters:

*Inferred from and analogous structures.

Key Observations :

- Nitroso vs.

- Brominated Derivatives : Diethyl dibromomalonate (CAS 631-22-1) introduces bromine atoms, enhancing electrophilicity for cross-coupling reactions, whereas nitroso derivatives may participate in nitrosative cyclizations .

This compound

Nitroso derivatives may require controlled nitrosation conditions to avoid over-oxidation to nitro groups.

Comparative Reactivity:

- Diethyl Malonate: Widely used in the Knorr pyrrole synthesis and as a precursor to barbiturates due to its active methylene group .

- Dimethyl Nitromalonate: The nitro group stabilizes the enolate, enabling Michael additions and heterocycle formation (e.g., thiazoles) .

- Diethyl Acetamidomalonate: The acetamido group directs alkylation to specific positions, critical in amino acid synthesis (e.g., glycine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.